

Inter-laboratory Comparison of Nonadecanoic Acid Quantification: A Performance Guide

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Compound of Interest

Compound Name: Nonadecanoic Acid

Cat. No.: B056537

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This guide provides an objective comparison of methodologies for the quantitative analysis of **Nonadecanoic Acid**, framed within the context of an inter-laboratory study. While a formal, multi-laboratory proficiency study on **Nonadecanoic Acid** is not publicly available, this document synthesizes data from established and validated methods for fatty acid analysis to serve as a practical resource for researchers, scientists, and drug development professionals. By presenting key performance indicators and detailed experimental protocols, this guide aims to foster greater consistency and comparability of results across different research and development settings.

Nonadecanoic acid (C19:0) is a saturated long-chain fatty acid found in various natural sources, though typically at low levels in biological samples.^[1] Its odd-numbered carbon chain makes it a common choice for use as an internal standard in the quantification of other fatty acids by gas chromatography (GC).^[2] Accurate and reproducible quantification is essential for its use as a reliable internal standard and for studies where it is a target analyte.

Quantitative Data Summary

Inter-laboratory comparison studies are vital for assessing the reproducibility and reliability of analytical methods across different laboratories.^[3] The following table summarizes hypothetical but representative results from a simulated three-laboratory comparison study for the quantification of **Nonadecanoic Acid** in a shared quality control (QC) plasma sample. Each laboratory is assumed to have followed the standardized protocol detailed below. Key performance metrics such as accuracy (trueness and precision), linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) are presented.

Parameter	Laboratory A	Laboratory B	Laboratory C	Acceptance Criteria
Mean Concentration (µg/mL)	4.85	5.12	4.98	Target: 5.00 µg/mL
Standard Deviation (µg/mL)	0.21	0.28	0.24	-
Coefficient of Variation (%CV)	4.3%	5.5%	4.8%	≤ 15%
Accuracy (% Recovery)	97.0%	102.4%	99.6%	85-115%
Linearity (r ²)	0.998	0.995	0.997	≥ 0.995
LOD (µg/mL)	0.15	0.20	0.18	Reportable
LOQ (µg/mL)	0.50	0.65	0.60	Reportable

This data is representative of a typical inter-laboratory comparison and illustrates the expected level of analytical variability. The performance metrics are based on typical values for validated GC-MS methods for fatty acid analysis.[\[4\]](#)[\[5\]](#)

Experimental Protocols

A standardized protocol is critical for achieving reproducible and comparable results in an inter-laboratory study. The following protocol for the quantification of **Nonadecanoic Acid** in human plasma is based on common gas chromatography-mass spectrometry (GC-MS) methods involving lipid extraction and derivatization to fatty acid methyl esters (FAMES).[\[6\]](#)

Materials and Reagents

- Standards: **Nonadecanoic acid** (≥99.5% purity), Internal Standard (IS), e.g., Heptadecanoic acid (C17:0) or a stable isotope-labeled **nonadecanoic acid**.
- Solvents: Methanol (anhydrous), Chloroform, Hexane (GC grade), Toluene.

- Reagents: Derivatization agent (e.g., 14% Boron Trifluoride in Methanol (BF₃-Methanol) or 2% Sulfuric Acid in Methanol), 0.9% NaCl solution, Anhydrous Sodium Sulfate.
- Glassware: Borosilicate glass tubes with PTFE-lined screw caps, volumetric flasks, pipettes, autosampler vials.

Sample Preparation and Lipid Extraction (Folch Method)

- Pipette 100 µL of plasma sample into a glass tube.
- Add a known concentration of the internal standard.
- Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture. Vortex vigorously for 2 minutes.
- Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
- Centrifuge at 2000 x g for 10 minutes.
- Carefully collect the lower organic layer (chloroform) containing the lipids using a glass Pasteur pipette and transfer to a clean tube.
- Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50°C.

Derivatization to Fatty Acid Methyl Esters (FAMES)

- To the dried lipid extract, add 1 mL of 14% BF₃-Methanol reagent.[\[6\]](#)[\[7\]](#)
- Seal the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.[\[7\]](#)
- Cool the tube to room temperature.
- Add 1 mL of saturated NaCl solution to stop the reaction.
- Extract the FAMES by adding 1 mL of hexane, followed by vigorous vortexing for 1 minute.
- Centrifuge at 1000 x g for 5 minutes to separate the layers.
- Transfer the upper hexane layer containing the FAMES to a clean autosampler vial, passing it through a small amount of anhydrous sodium sulfate to remove residual water.

GC-MS Instrumental Analysis

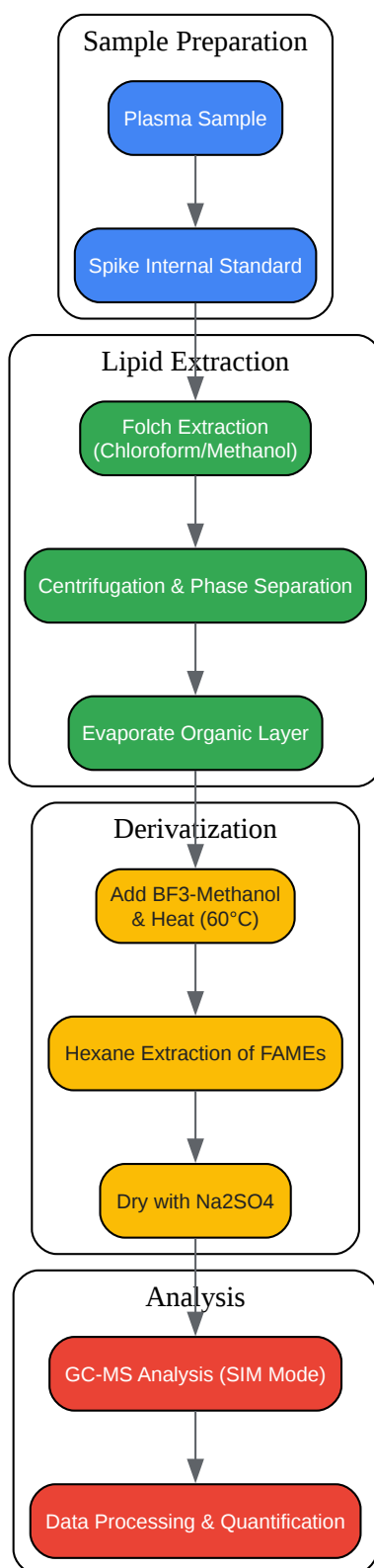
- Gas Chromatograph: Agilent 7890B GC system or equivalent.
- Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 μ m) or a polar cyanopropyl column (e.g., HP-88) for better separation of isomers.
- Injection: 1 μ L, splitless mode.
- Injector Temperature: 250°C.
- Oven Program: Initial temperature of 60°C, hold for 2 minutes; ramp to 180°C at 15°C/min; ramp to 250°C at 5°C/min and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for **Nonadecanoic acid** methyl ester (e.g., m/z 74, 312).

Data Analysis and Quantification

Quantification is performed by creating a calibration curve. The ratio of the peak area of the **Nonadecanoic acid** methyl ester to the peak area of the internal standard is plotted against the analyte concentration. The concentration of **Nonadecanoic acid** in the unknown samples is then calculated from this regression equation.

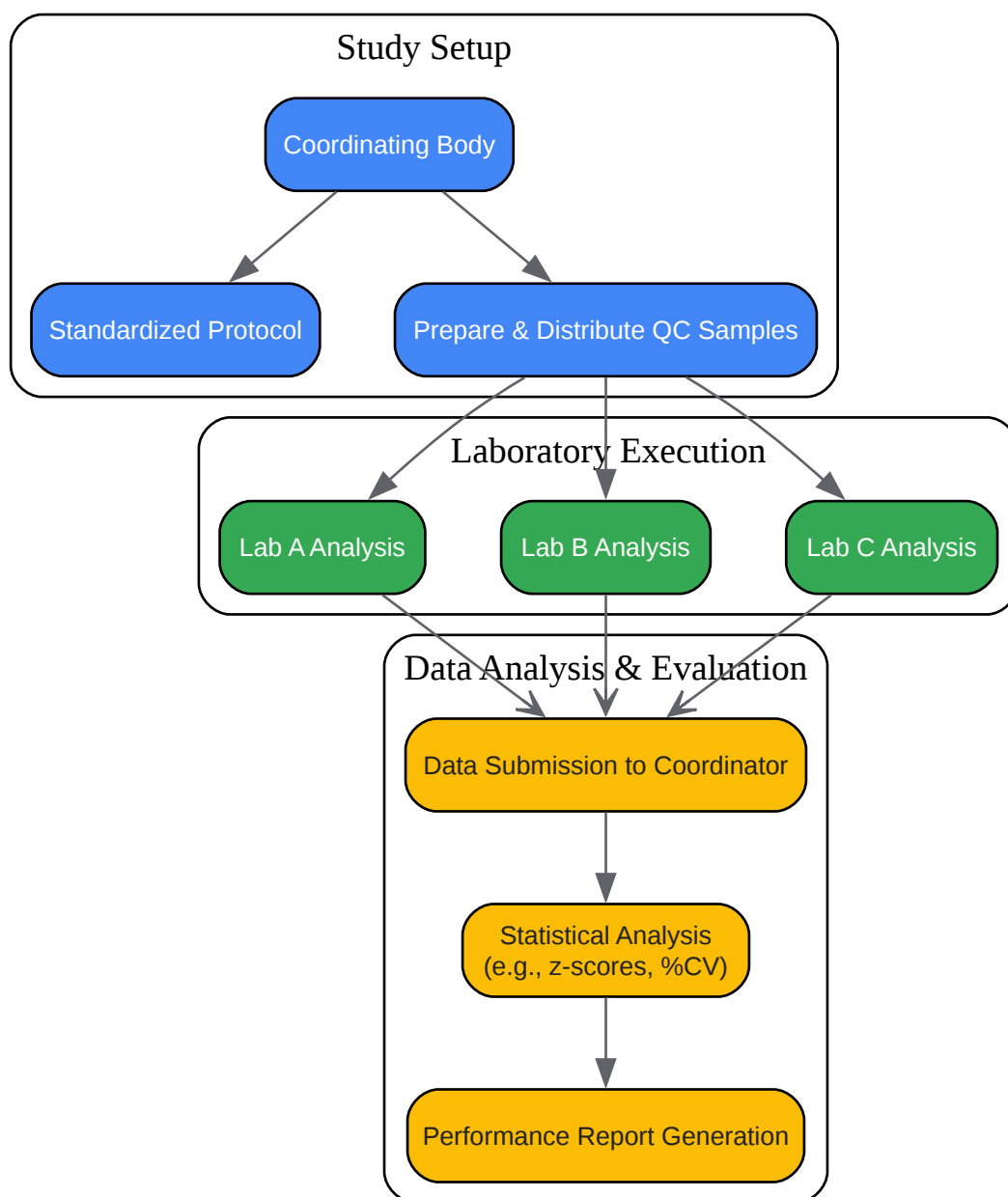
Visualized Workflows

Diagrams are provided to illustrate the experimental and logical processes involved in the analysis and inter-laboratory comparison.



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Caption: Experimental workflow for **Nonadecanoic Acid** quantification.



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